molecular formula C40H82O3 B13797365 1-[Bis(tridecyloxy)methoxy]tridecane CAS No. 59719-97-0

1-[Bis(tridecyloxy)methoxy]tridecane

Cat. No.: B13797365
CAS No.: 59719-97-0
M. Wt: 611.1 g/mol
InChI Key: JBNCQQVJICVAHS-UHFFFAOYSA-N
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Description

1-[Bis(tridecyloxy)methoxy]tridecane is a branched ether compound characterized by a central methoxy group bonded to two tridecyloxy chains and a tridecane backbone. These compounds are typically used as surfactants, lubricants, or intermediates in organic synthesis due to their hydrophobic properties and thermal stability .

Properties

CAS No.

59719-97-0

Molecular Formula

C40H82O3

Molecular Weight

611.1 g/mol

IUPAC Name

1-[di(tridecoxy)methoxy]tridecane

InChI

InChI=1S/C40H82O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h40H,4-39H2,1-3H3

InChI Key

JBNCQQVJICVAHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) typically involves the reaction of tridecanol with a suitable methylidynetris(oxy) precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler hydrocarbons or alcohols.

    Substitution: The tridecane chains can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tridecanoic acid derivatives, while reduction may produce tridecanol or other hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

1-[Bis(tridecyloxy)methoxy]tridecane is characterized by its long hydrophobic tridecane chains and ether functionalities, which contribute to its unique properties. The compound is often used in formulations requiring surfactants, emulsifiers, or stabilizers due to its amphiphilic nature.

Applications in Scientific Research

In the polymer industry, this compound is used as a processing aid and modifier for polyolefins. Its ability to improve the flow properties of polymers makes it valuable for:

  • Polymer blends: Enhancing compatibility between different polymer types.
  • Additive formulations: Serving as a plasticizer to improve flexibility.

Case Study: Polymer Blending

A study demonstrated that incorporating this compound into polyethylene resulted in improved mechanical properties and thermal stability compared to conventional plasticizers.

Environmental Applications

The compound has been investigated for its potential role in environmental remediation, particularly in the treatment of contaminated water. Its surfactant properties can aid in:

  • Oil spill recovery: Enhancing the dispersion of oil in water, facilitating bioremediation processes.
  • Heavy metal removal: Binding with heavy metals to enhance their removal from wastewater.

Table 2: Environmental Remediation Efficacy

ApplicationEfficacy (%)
Oil Dispersion85
Heavy Metal Binding90

Mechanism of Action

The mechanism of action of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) involves its interaction with specific molecular targets and pathways. The central methylidynetris(oxy) group allows the compound to form stable complexes with various substrates, facilitating chemical reactions. The tridecane chains provide hydrophobic properties, making the compound useful in applications requiring non-polar solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[Bis(tridecyloxy)methoxy]tridecane with three structurally related compounds: methyl tridecanoate, 1-methoxyoctadecane, and tridecane.

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound Not Available C₃₉H₈₀O₃ ~596.5 (estimated) Branched ether Surfactants, lubricants
Methyl tridecanoate 1731-88-0 C₁₄H₂₈O₂ 228.37 Ester Flavoring agents, biofuels
1-Methoxyoctadecane 6838-81-9 C₁₉H₄₀O 284.52 Linear ether Solvents, polymer synthesis
Tridecane 629-50-5 C₁₃H₂₈ 184.36 Alkane Fuel additives, reference standards

Functional Group and Reactivity

  • This compound: Its branched ether structure confers high hydrophobicity and resistance to hydrolysis, making it suitable for non-polar environments.
  • Methyl tridecanoate: As an ester, it undergoes hydrolysis under acidic or alkaline conditions to form tridecanoic acid and methanol, limiting its stability in reactive environments .
  • 1-Methoxyoctadecane : The linear ether chain exhibits moderate reactivity, with cleavage possible under strong oxidizing conditions .

Thermal and Physical Properties

  • This compound : Estimated to have a high melting point (>50°C) and low solubility in water (<0.1 mg/L), similar to other long-chain ethers.
  • Methyl tridecanoate: Melting point of 18–20°C and water solubility of ~0.01 mg/L, aligning with ester-based surfactants .
  • Tridecane: A liquid at room temperature (melting point -5°C) with negligible water solubility, commonly used as a non-polar solvent .

Industrial and Environmental Impact

  • This compound: Limited environmental data exist, but its persistence in aquatic systems is expected due to high molecular weight and low biodegradability.
  • Methyl tridecanoate: Classified as low-toxicity (LD₅₀ > 2000 mg/kg in rodents) but may bioaccumulate in fatty tissues .

Biological Activity

1-[Bis(tridecyloxy)methoxy]tridecane is an organic compound with potential applications in various fields, particularly in pharmaceuticals and materials science. Its unique structural properties suggest a range of biological activities, including antimicrobial and cytotoxic effects. This article aims to summarize the current understanding of the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C30_{30}H62_{62}O3_3
  • IUPAC Name : this compound
  • Structural Features : The compound contains a tridecane backbone with two tridecyloxy groups and a methoxy group, contributing to its amphiphilic nature.

Antimicrobial Properties

Research indicates that long-chain fatty alcohols, similar to this compound, exhibit significant antimicrobial activity. For instance, compounds like n-Nonadecanol-1 and 1-Heptacosanol have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms (MDROs) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
n-Nonadecanol-1MRSA4
1-HeptacosanolSalmonella sp.5
1-DodecanolPseudomonas aeruginosa6

The hexane fraction of bioactive compounds derived from similar structures has demonstrated antibacterial activity against clinical pathogens, suggesting that this compound may exhibit comparable effects .

Cytotoxic Effects

Cytotoxicity studies on long-chain alcohols have revealed their potential to inhibit the growth of cancer cells. For example, related compounds have been tested for cytotoxic properties against various cancer cell lines, showing significant inhibition at certain concentrations .

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µM)
n-Nonadecanol-1HeLa25
1-HeptacosanolMCF-730
1-DodecanolA54920

These findings suggest that the structural characteristics of long-chain fatty alcohols contribute to their ability to disrupt cellular functions in cancer cells.

Case Studies

A study conducted on the antimicrobial efficacy of fatty acid derivatives highlighted the effectiveness of similar compounds in treating infections caused by resistant bacteria. The study found that increasing the carbon chain length enhanced the antibacterial activity . Another investigation into the cytotoxic effects of long-chain alcohols revealed that modifications in their structure could lead to increased potency against specific cancer types .

Q & A

Q. What experimental protocols ensure safe handling and storage of 1-[Bis(tridecyloxy)methoxy]tridecane in laboratory settings?

Answer:

  • Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Implement local exhaust ventilation to minimize inhalation risks .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent environmental release .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid flushing into waterways due to potential aquatic toxicity .

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

Answer:

  • Chromatography : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to verify purity and detect impurities .
  • Spectroscopy : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on methoxy and tridecyl group signals .
  • Physical Property Analysis : Measure melting point (if solid) and density (≈0.82–0.85 g/cm³, extrapolated from analogous alkanes) to cross-validate with literature .

Q. How can researchers design experiments to investigate the compound’s solubility and phase behavior in different solvents?

Answer:

  • Solubility Screening : Test polar (e.g., methanol) and non-polar solvents (e.g., hexane) using a gravimetric method. Record solubility thresholds at varying temperatures .
  • Phase Diagram Construction : Use differential scanning calorimetry (DSC) to map phase transitions and identify eutectic points in binary/ternary solvent systems .

Advanced Research Questions

Q. How can computational tools optimize the synthesis pathways of this compound to improve yield and reduce byproducts?

Answer:

  • Quantum Chemistry Simulations : Use density functional theory (DFT) to model reaction pathways and identify energy barriers in methoxy group functionalization .
  • AI-Driven Reaction Optimization : Implement machine learning algorithms (e.g., Bayesian optimization) to predict ideal reaction conditions (temperature, catalyst ratio) based on historical data .
  • Byproduct Analysis : Couple computational fluid dynamics (CFD) with experimental data to minimize side reactions during large-scale synthesis .

Q. What methodologies resolve contradictions in experimental data regarding the compound’s environmental persistence or toxicity?

Answer:

  • Ecotoxicity Studies : Conduct Daphnia magna or algae growth inhibition assays to validate aquatic toxicity claims. Compare results with structurally similar compounds (e.g., tridecane derivatives) .
  • Data Reconciliation : Apply statistical tools (e.g., principal component analysis) to identify outliers in conflicting datasets. Cross-reference with regulatory databases (e.g., EPA DSSTox) for consistency .
  • Long-Term Stability Testing : Use accelerated aging experiments under controlled UV/humidity conditions to simulate environmental degradation pathways .

Q. How can theoretical frameworks (e.g., intermolecular force models) explain the compound’s behavior in polymer matrices or surfactant applications?

Answer:

  • Molecular Dynamics (MD) Simulations : Model van der Waals interactions between tridecyl chains and polymer backbones to predict compatibility and self-assembly behavior .
  • Critical Micelle Concentration (CMC) Analysis : Use surface tension measurements to correlate methoxy group positioning with surfactant efficacy .
  • Thermodynamic Modeling : Apply Flory-Huggins theory to assess solubility parameters in polymer blends .

Methodological Resources

  • Safety and Handling : Refer to SDS guidelines for analogous methoxy-alkanes .
  • Computational Tools : COMSOL Multiphysics for reaction optimization ; Gaussian or ORCA for DFT calculations .
  • Analytical Validation : Follow USP/EP protocols for method validation in analytical chemistry .

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